

Chemical properties and structure of N-formyl-L-proline

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Compound of Interest

Compound Name: 1-Formyl-L-proline

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N-formyl-L-proline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a formyl group attached to the nitrogen atom of the pyrrolidine ring. This modification imparts unique chemical and biological properties, making it a molecule of significant interest in biochemical research and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of N-formyl-L-proline, with a focus on its role as a metabolic inhibitor and its implications in cancer biology and immunology.

Chemical Properties and Structure

N-formyl-L-proline is a white to off-white powder or crystalline powder.^{[1][2]} Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₉ NO ₃	[1][2][3]
Molecular Weight	143.14 g/mol	[2][4]
CAS Number	13200-83-4	[2][3]
IUPAC Name	(2S)-1-formylpyrrolidine-2-carboxylic acid	[2][4]
Appearance	White to off-white powder or crystalline powder	[1][2]
Melting Point	Not available (N/A)	[5]
Boiling Point	375°C at 760 mmHg (Computed)	[5]
Density	1.451 g/cm ³ (Computed)	[5]
Solubility	Soluble in water.	[6] (for L-proline)
Specific Optical Rotation	-115° to -130° (c=0.8 in EtOH at 20°C, 589 nm)	[1]

Structure:

The structure of N-formyl-L-proline consists of a five-membered pyrrolidine ring characteristic of proline, with a carboxylic acid group at the C-2 position and a formyl group (CHO) attached to the nitrogen atom (N-1). The stereochemistry at the alpha-carbon is that of the naturally occurring L-amino acid.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of N-formyl-L-proline. While comprehensive experimental spectra for N-formyl-L-proline are not readily available in the public domain, data for the parent compound, L-proline, and general principles of spectroscopic analysis for N-acylated amino acids can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of N-formyl-L-proline is expected to show characteristic signals for the formyl proton, the alpha-proton, and the protons of the pyrrolidine ring. Due to the restricted rotation around the N-formyl bond, cis and trans isomers may be observed, leading to a duplication of some signals.
- ^{13}C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carboxylic acid, the formyl carbonyl carbon, the alpha-carbon, and the carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of N-formyl-L-proline will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the C=O stretch of the amide (formyl group), and the C-N stretch of the pyrrolidine ring. Analysis is typically performed using a KBr pellet.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of N-formyl-L-proline. The fragmentation of proline-containing peptides is known to be influenced by the presence of the proline residue, often leading to cleavage N-terminal to the proline.^[7]

Experimental Protocols

Synthesis of N-formyl-L-proline:

A general method for the N-formylation of amino acids involves the reaction of the amino acid with a formylating agent. A common laboratory-scale synthesis can be adapted from standard organic chemistry procedures.

General Protocol for N-formylation of L-proline:

- **Reaction Setup:** Dissolve L-proline in formic acid.
- **Acylation:** Add acetic anhydride dropwise to the cooled solution while stirring.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/ether mixture.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Biological Activity and Signaling Pathways

N-formyl-L-proline has emerged as a significant molecule in cancer research due to its inhibitory effect on proline metabolism.

Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

N-formyl-L-proline is a validated inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway.^[8] PYCR1 catalyzes the final step in proline synthesis, the reduction of pyrroline-5-carboxylate (P5C) to proline. In many cancers, PYCR1 is overexpressed and plays a crucial role in supporting tumor growth, proliferation, and survival, particularly under hypoxic conditions.^[8] By inhibiting PYCR1, N-formyl-L-proline disrupts proline metabolism in cancer cells, leading to reduced proliferation and impaired tumor spheroid growth.

Downstream Signaling of PYCR1 Inhibition

The inhibition of PYCR1 by N-formyl-L-proline has significant downstream effects on multiple signaling pathways that are critical for cancer cell survival and proliferation. The upregulation of PYCR1 in cancer has been linked to the activation of several key oncogenic pathways:

- **PI3K/AKT/mTOR Pathway:** PYCR1 has been shown to activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.^{[9][10]} Inhibition of PYCR1 can, therefore, lead to the downregulation of this pathway.
- **MAPK/ERK Pathway:** The MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival, is also influenced by PYCR1 activity.^{[5][11]}

- JAK-STAT3 Pathway: PYCR1 has been implicated in the activation of the JAK-STAT3 pathway, which plays a critical role in tumor progression and metastasis.[\[12\]](#)

The mechanism by which PYCR1 influences these pathways is complex and can involve direct protein-protein interactions and metabolic reprogramming. For instance, PYCR1 can regulate the expression of Insulin Receptor Substrate 1 (IRS1) through histone lactylation, which in turn activates the PI3K/AKT and MAPK/ERK pathways.[\[11\]](#)

PYCR1 Signaling Pathway and its Inhibition

Role in Chemotaxis

N-formyl peptides, including N-formyl-L-proline, are known to be potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. This chemotactic activity is mediated through a class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs).[\[13\]](#)[\[14\]](#) The binding of N-formyl peptides to FPRs on the surface of immune cells triggers a signaling cascade that leads to directed cell migration towards the source of the chemoattractant, which is often a site of bacterial infection or tissue damage.

The signaling pathway initiated by FPR activation involves:

- G-protein Activation: Ligand binding to FPRs leads to the activation of heterotrimeric G-proteins.
- Downstream Effectors: The activated G-protein subunits modulate the activity of various downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
- Second Messengers: This leads to the generation of second messengers such as inositol trisphosphate (IP₃), diacylglycerol (DAG), and phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).
- Cellular Response: These signaling events ultimately result in cytoskeletal rearrangements, leading to cell polarization and directed migration (chemotaxis).

N-formyl Peptide Chemotaxis Signaling Pathway

Conclusion

N-formyl-L-proline is a multifaceted molecule with significant implications for both basic research and therapeutic development. Its role as an inhibitor of PYCR1 highlights the potential of targeting proline metabolism in cancer therapy. Furthermore, its activity as a chemoattractant underscores its relevance in immunology and inflammatory processes. This technical guide provides a foundational understanding of N-formyl-L-proline, serving as a valuable resource for researchers and professionals in the fields of chemistry, biology, and medicine. Further investigation into its precise mechanisms of action and the development of more detailed experimental protocols will undoubtedly expand its utility in scientific discovery.

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